![molecular formula C20H15ClN2O7 B14517646 4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid CAS No. 62707-07-7](/img/structure/B14517646.png)
4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid are two distinct organic compounds 4-[(4-Chlorophenyl)methyl]phenol is a phenolic compound with a chlorophenyl group attached to the benzene ring, while 3,5-dinitrobenzoic acid is a benzoic acid derivative with two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-[(4-Chlorophenyl)methyl]phenol
Synthesis: This compound can be synthesized through a nucleophilic aromatic substitution reaction. The starting material, 4-chlorobenzyl chloride, reacts with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol, with the temperature maintained at around 60-80°C.
-
3,5-Dinitrobenzoic Acid
Synthesis: This compound is synthesized by nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.
Reaction Conditions: The reaction is exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition of the product.
Industrial Production Methods
4-[(4-Chlorophenyl)methyl]phenol: Industrial production involves large-scale nucleophilic aromatic substitution reactions using automated reactors to ensure consistent quality and yield.
3,5-Dinitrobenzoic Acid: Industrial production involves continuous nitration processes with stringent control over reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
4-[(4-Chlorophenyl)methyl]phenol
Oxidation: This compound can undergo oxidation reactions to form quinones.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
-
3,5-Dinitrobenzoic Acid
Reduction: This compound can be reduced to form 3,5-diaminobenzoic acid.
Esterification: It can react with alcohols to form esters, which are useful in various analytical applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like chlorine or bromine in the presence of a Lewis acid catalyst are used.
Major Products Formed
4-[(4-Chlorophenyl)methyl]phenol: Quinones, halogenated phenols, and nitrophenols.
3,5-Dinitrobenzoic Acid: 3,5-diaminobenzoic acid and various esters.
Scientific Research Applications
Chemistry
4-[(4-Chlorophenyl)methyl]phenol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dinitrobenzoic Acid: Used as a reagent in the identification of alcohols and amines through derivatization.
Biology and Medicine
4-[(4-Chlorophenyl)methyl]phenol: Investigated for its antimicrobial properties.
3,5-Dinitrobenzoic Acid: Used in biochemical assays to measure enzyme activity.
Industry
4-[(4-Chlorophenyl)methyl]phenol: Used in the production of polymers and resins.
3,5-Dinitrobenzoic Acid: Used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
4-[(4-Chlorophenyl)methyl]phenol
Mechanism: The phenolic hydroxyl group can form hydrogen bonds with biological targets, disrupting cell membranes and enzyme functions.
Molecular Targets: Targets include bacterial cell walls and enzymes involved in metabolic pathways.
3,5-Dinitrobenzoic Acid
Mechanism: The nitro groups increase the acidity of the compound, allowing it to act as a proton donor in various biochemical reactions.
Molecular Targets: Targets include enzymes and proteins that interact with carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)methyl]phenol: Similar compounds include 4-chlorophenol and 4-methylphenol.
3,5-Dinitrobenzoic Acid: Similar compounds include 4-nitrobenzoic acid and 3-nitrobenzoic acid.
Uniqueness
4-[(4-Chlorophenyl)methyl]phenol: The presence of both a chlorophenyl and a phenolic group provides unique reactivity and biological activity.
3,5-Dinitrobenzoic Acid: The presence of two nitro groups at specific positions enhances its acidity and reactivity compared to mono-nitrobenzoic acids.
Properties
CAS No. |
62707-07-7 |
|---|---|
Molecular Formula |
C20H15ClN2O7 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H11ClO.C7H4N2O6/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8,15H,9H2;1-3H,(H,10,11) |
InChI Key |
TZSSTVPNMGPNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)
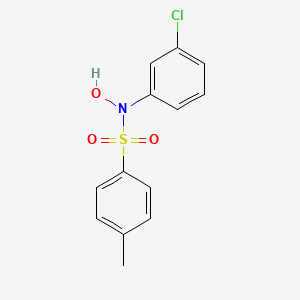
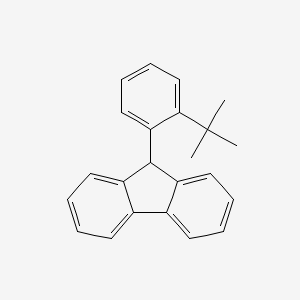
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
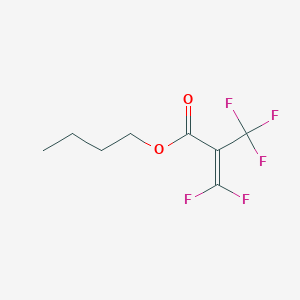
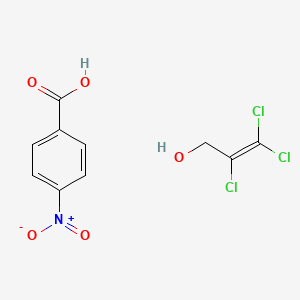
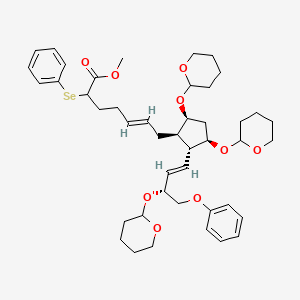
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)
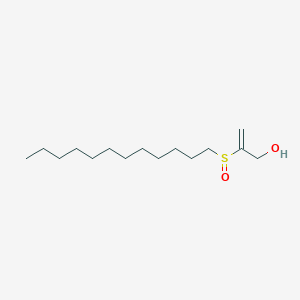
![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
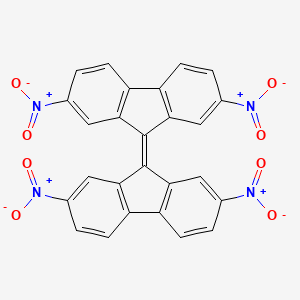
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
